Product packaging for Benzaldehyde, m-chloro-, oxime, (Z)-(Cat. No.:)

Benzaldehyde, m-chloro-, oxime, (Z)-

Cat. No.: B11919670
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Oxime Functionality in Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a versatile and pivotal component in the field of organic chemistry. numberanalytics.comrsc.org Formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are stable compounds that serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.comvedantu.com Their significance lies in their ability to be easily converted into other functional groups, facilitating the synthesis of complex molecules such as amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org

Beyond their role as synthetic intermediates, oximes and their derivatives have found extensive applications in diverse areas of chemical science. nih.gov In medicinal chemistry, the oxime group is a key structural feature in various pharmaceuticals, including antibiotics and anti-inflammatory agents. numberanalytics.com They are also critical as antidotes for organophosphate poisoning, where they function by reactivating the inhibited acetylcholinesterase enzyme. rsc.orgvedantu.com Furthermore, oxime derivatives are utilized in materials science for creating polymers and nanomaterials, in agriculture for crop protection, and in analytical chemistry as reagents for detecting and identifying specific molecules. numberanalytics.comnumberanalytics.comnih.gov The ability of the oxime group to form radicals and participate in reactions like the Beckmann rearrangement further underscores its importance in synthetic organic chemistry. rsc.orgvedantu.com

Stereoisomerism in Aldoximes: The E/Z Configuration

Aldoximes, which are derived from aldehydes, exhibit a form of stereoisomerism known as E/Z isomerism. vedantu.com This phenomenon arises due to the restricted rotation around the carbon-nitrogen double bond (C=N). studymind.co.uk The presence of the hydroxyl group and a hydrogen atom on the nitrogen and carbon of the double bond, respectively, along with a substituent (like the m-chlorophenyl group in this case), leads to two possible spatial arrangements of the groups. These distinct geometric isomers are designated as (E) and (Z). studymind.co.ukdocbrown.info

The assignment of the (E) or (Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comsavemyexams.com For an aldoxime, the priority of the substituents on the double-bonded carbon and nitrogen atoms is assessed. On the carbon, the aryl or alkyl group has a higher priority than the hydrogen atom. On the nitrogen, the hydroxyl group (-OH) has a higher priority than the lone pair of electrons.

The (Z) isomer is configured when the highest-priority groups on the carbon and nitrogen atoms are on the same side of the C=N double bond. studymind.co.ukdocbrown.info In the case of an aldoxime, this means the aryl/alkyl group and the hydroxyl group are on the same side (a syn arrangement).

The (E) isomer is configured when the highest-priority groups are on opposite sides of the double bond (anti arrangement). docbrown.infochemaxon.com

This difference in three-dimensional structure is not trivial; (E) and (Z) isomers are distinct compounds with different physical and chemical properties, including melting points, boiling points, and reactivity. numberanalytics.com

Contextualizing (Z)-m-Chlorobenzaldehyde Oxime within Contemporary Chemical Research

(Z)-m-Chlorobenzaldehyde oxime is a specific stereoisomer of the oxime derived from 3-chlorobenzaldehyde. Its full IUPAC name is (NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine. nih.gov While research specifically singling out this particular isomer is not extensive, its chemical nature places it at the intersection of several important areas of contemporary research.

The presence of the chloro-substituent on the benzene (B151609) ring makes it a valuable building block in medicinal chemistry and materials science, where halogenated aromatic compounds are frequently used to modulate electronic properties and biological activity. Research on related compounds, such as 2-chlorobenzaldehyde (B119727) oxime, shows they are used as precursors for synthesizing heterocyclic compounds like isoxazoles. sigmaaldrich.com It is plausible that (Z)-m-chlorobenzaldehyde oxime could serve a similar role.

Furthermore, recent studies have highlighted the utility of (Z)-aldoximes in stereospecific reactions. For example, visible-light-mediated C(sp²)−H difluoroalkylation has been successfully demonstrated on a range of (Z)-aldoximes. rsc.org This type of reaction, which precisely installs a difluoroalkyl group, is of high interest in pharmaceutical development due to the unique properties imparted by fluorine. The (Z)-configuration of the oxime is crucial for the success and stereospecificity of such transformations. Therefore, (Z)-m-chlorobenzaldehyde oxime represents a potential substrate for developing novel synthetic methodologies and creating new, functionally complex molecules.

Chemical and Physical Properties

The following tables summarize the computed physical and chemical properties for Benzaldehyde (B42025), m-chloro-, oxime, (Z)-.

Table 1: Computed Molecular Properties Data sourced from PubChem CID 5372364. nih.gov

PropertyValue
Molecular Weight 155.58 g/mol
Molecular Formula C₇H₆ClNO
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 155.0137915 Da
Topological Polar Surface Area 32.6 Ų
Heavy Atom Count 10

Table 2: Identifiers Data sourced from PubChem CID 5372364. nih.gov

Identifier TypeIdentifier
IUPAC Name (NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine
InChI InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5-
InChIKey PEGODJOFVRYPMO-UITAMQMPSA-N
SMILES C1=CC(=CC(=C1)Cl)/C=N\O
CAS Number 92062-57-2 molbase.com

Detailed Research Findings

Detailed experimental research focusing exclusively on (Z)-m-chlorobenzaldehyde oxime is limited in publicly accessible literature. However, general procedures for the synthesis of (Z)-aldoximes and their subsequent reactions are well-documented and provide a framework for understanding the compound's chemical behavior.

A standard method for synthesizing aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). rsc.org This reaction typically occurs in a solvent such as methanol (B129727) and water at room temperature. The resulting product is often a mixture of (E) and (Z) isomers, which can then be separated using techniques like silica (B1680970) gel column chromatography. rsc.org

The characterization of the specific (Z)-isomer relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for distinguishing between (E) and (Z) isomers. uv.mx The chemical shift of the aldehydic proton (CH=N) is typically different for each isomer. Infrared (IR) spectroscopy would show characteristic peaks for the O-H bond (around 3100-3300 cm⁻¹) and the C=N bond (around 1600-1680 cm⁻¹). rsc.org Mass spectrometry can confirm the molecular weight of the compound. nih.govnih.gov

A significant area of contemporary research involves the functionalization of C-H bonds, and (Z)-aldoximes have emerged as important substrates in this context. A study on visible-light-mediated difluoroalkylation demonstrated that the (Z)-configuration of the oxime is essential for the reaction to proceed stereospecifically. rsc.org In this process, the (Z)-oxime acts as a directing group, facilitating the addition of a difluoroalkyl radical to the ortho C-H bond of the aromatic ring under mild conditions. While m-chlorobenzaldehyde oxime was not specifically tested in the published study, its structure fits the substrate profile, suggesting it could be a viable candidate for similar advanced synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B11919670 Benzaldehyde, m-chloro-, oxime, (Z)-

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

(NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

PEGODJOFVRYPMO-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NO

Origin of Product

United States

Synthetic Methodologies and Stereocontrol

General Principles of Aldoxime Synthesis from Carbonyl Compounds

The formation of aldoximes from aldehydes, such as m-chlorobenzaldehyde, and hydroxylamine (B1172632) is a well-established condensation reaction. numberanalytics.comorientjchem.org This transformation is a prime example of a nucleophilic addition-elimination reaction. doubtnut.com

Nucleophilic Addition-Elimination Pathways

Nucleophilic Addition: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred, often from the hydroxylamine nitrogen to the carbonyl oxygen, to form a neutral carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination: The lone pair on the nitrogen pushes out the water molecule, forming a protonated imine (oximonium ion).

Deprotonation: A base removes the proton from the nitrogen to yield the final oxime product.

Catalysis in Oxime Formation (Acid, Organocatalysis, Metal)

The rate of oxime formation is significantly influenced by catalysis. numberanalytics.com

Acid Catalysis: The reaction is frequently catalyzed by weak acids. organicmystery.com Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. nih.govorganicmystery.com However, the pH must be carefully controlled. At very low pH, the hydroxylamine, being basic, will be protonated, losing its nucleophilicity. organicmystery.com At high pH, the carbonyl group will not be sufficiently protonated. organicmystery.com The optimal pH for oxime formation is typically in the range of 4 to 5. organicmystery.com

Organocatalysis: Certain organic molecules can also catalyze oxime formation. Aniline and its derivatives have been shown to act as nucleophilic catalysts, particularly at neutral pH. nih.govnih.gov The mechanism involves the formation of an activated imine intermediate which is then rapidly attacked by the hydroxylamine. nih.gov Catalysts like 2-aminophenols and 2-(aminomethyl)benzimidazoles have demonstrated even greater rate enhancements than aniline. nih.govacs.org

Metal Catalysis: Various metal salts and complexes have been employed to catalyze the synthesis of oximes. acs.org For instance, CuSO4 and K2CO3 have been used to stereoselectively synthesize E and Z isomers of oximes, respectively. researchgate.netthieme-connect.com Other metal-based catalysts, such as those involving iron, nickel, or gallium, have also been reported to be effective. acs.org These catalysts can function by activating the carbonyl group or by facilitating the dehydration step. acs.org

Strategies for Stereoselective Synthesis of (Z)-Aldoximes

Aldoximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. niscpr.res.in For benzaldehyde (B42025) oxime, the (Z)-isomer is generally the thermodynamically more stable form. wikipedia.org The selective synthesis of the (Z)-isomer requires careful control over the reaction conditions.

Thermodynamic versus Kinetic Control in Isomer Formation

The ratio of (Z) to (E) isomers in the final product mixture is determined by whether the reaction is under thermodynamic or kinetic control. wikipedia.orgyoutube.com

Kinetic Control: This occurs when the reaction is irreversible and the product distribution is governed by the relative rates of formation of the isomers. wikipedia.orgopenstax.org The isomer with the lower activation energy for its formation will be the major product, known as the kinetic product. wikipedia.orgyoutube.com Low reaction temperatures and short reaction times generally favor kinetic control. wikipedia.orgopenstax.org

Thermodynamic Control: This is established when the reaction is reversible, allowing the isomers to interconvert and reach equilibrium. wikipedia.orgopenstax.org The product distribution will then reflect the relative thermodynamic stabilities of the isomers, with the more stable isomer being the major product (the thermodynamic product). wikipedia.orgyoutube.com Higher temperatures and longer reaction times favor thermodynamic control. wikipedia.orgopenstax.org

In the case of many aldoximes, the (E)-isomer is often the kinetic product, while the (Z)-isomer is the more stable thermodynamic product. researchgate.net Therefore, to selectively obtain the (Z)-isomer, reaction conditions that promote equilibration are typically employed.

Influence of Reaction Conditions (Solvent, Temperature, pH, Catalysts) on Z/E Ratios

The stereochemical outcome of oxime synthesis is highly dependent on the specific reaction conditions employed. researchgate.netorientjchem.org

Reaction ConditionInfluence on Z/E Ratio
Solvent The polarity and protic/aprotic nature of the solvent can influence the transition state energies for the formation of the (Z) and (E) isomers, thereby affecting the Z/E ratio.
Temperature As discussed under thermodynamic and kinetic control, temperature is a critical factor. Higher temperatures generally favor the formation of the more stable thermodynamic (Z)-isomer by allowing for equilibration. researchgate.netthieme-connect.com
pH The pH of the reaction medium can affect the rate of isomerization between the (Z) and (E) forms. organicmystery.com Acidic or basic conditions can catalyze this interconversion.
Catalysts The choice of catalyst can have a profound impact on the stereoselectivity. For instance, K2CO3 has been reported to selectively produce (Z)-oximes, while CuSO4 favors the (E)-isomer. researchgate.netthieme-connect.com The use of specific catalysts can stabilize the transition state leading to the desired isomer.

Interactive Data Table: Effect of Catalysts on Oxime Isomer Selectivity

Catalyst Predominant Isomer Reference
K2CO3 (Z) thieme-connect.com
CuSO4 (E) thieme-connect.com

Advanced Synthetic Techniques for Z-Isomer Enrichment

In addition to traditional methods, several advanced techniques have been developed to enhance the synthesis of the (Z)-isomer of aldoximes.

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., grinding) to initiate chemical reactions. It can offer advantages in terms of reaction speed, yield, and sometimes, stereoselectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govresearchgate.neteurekaselect.com In the context of (Z)-aldoxime synthesis, microwave conditions have been successfully employed, for example, using CdSO4 as a catalyst to produce Z-arylaldoximes in high yields. orientjchem.org

These advanced methods can provide more energy-efficient and environmentally friendly alternatives to conventional heating, while also offering potential for improved control over the stereochemical outcome of the reaction.

Precursor Synthesis: m-Chlorobenzaldehyde Derivatives

The primary precursor, m-chlorobenzaldehyde, can be synthesized through several established routes, starting from various readily available materials.

One of the most convenient and well-documented methods involves the Sandmeyer reaction, starting from m-nitrobenzaldehyde. researchgate.netorgsyn.org This multi-step process begins with the reduction of the nitro group to an amino group, followed by diazotization and subsequent reaction with a copper(I) chloride solution. A detailed procedure involves the reduction of m-nitrobenzaldehyde using stannous chloride in concentrated hydrochloric acid. nih.gov The resulting m-aminobenzaldehyde is then diazotized with sodium nitrite (B80452) at low temperatures (0-5 °C). researchgate.netnih.gov The diazonium salt is then added to a hot solution of cuprous chloride to yield m-chlorobenzaldehyde, which can be isolated by steam distillation. researchgate.netorgsyn.org

Another common approach is the direct chlorination of benzaldehyde. researchgate.netsigmaaldrich.com This method, however, can lead to a mixture of ortho-, meta-, and para-isomers, necessitating purification to isolate the desired m-chloro derivative. The reaction conditions, including the choice of catalyst and temperature, play a crucial role in the isomeric distribution of the product. sigmaaldrich.com

The oxidation of m-chlorotoluene also presents a viable synthetic pathway to m-chlorobenzaldehyde. researchgate.net A patented method describes the continuous oxidation of m-chlorotoluene using hydrogen peroxide as the oxidant in the presence of a catalyst system comprising cobalt, molybdenum, and bromine ions in acetic acid. google.com This process is reported to have mild conditions and high efficiency. google.com

The following table summarizes the key aspects of these synthetic routes to m-chlorobenzaldehyde.

Starting MaterialKey ReagentsReaction TypeTypical YieldReference
m-Nitrobenzaldehyde1. SnCl₂ / HCl 2. NaNO₂ / HCl 3. CuClSandmeyer Reaction75-79% researchgate.netnih.gov
BenzaldehydeCl₂ / CatalystDirect Chlorination- researchgate.netsigmaaldrich.com
m-ChlorotolueneH₂O₂ / Co, Mo, Br catalystOxidation- google.com

Specific Syntheses of (Z)-m-Chlorobenzaldehyde Oxime and Analogues

The synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride is a well-established transformation. However, this reaction often yields a mixture of (E) and (Z) stereoisomers. researchgate.net The selective synthesis of the (Z)-isomer of m-chlorobenzaldehyde oxime requires specific conditions to control the stereochemical outcome.

A general and efficient method for the preparation of (Z)-aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. A study on the oximation of various aldehydes and ketones demonstrated that using potassium carbonate in methanol (B129727) at room temperature or reflux can lead to high yields and a high preference for the (Z)-isomer. researchgate.net For benzaldehyde, a close analogue of m-chlorobenzaldehyde, this method yielded the corresponding oxime with a (Z)/(E) ratio of 90:10. researchgate.net This suggests that this method could be effectively applied to the synthesis of (Z)-m-chlorobenzaldehyde oxime.

Another approach to obtaining the pure (Z)-isomer is through the separation of the (E) and (Z) isomer mixture that is often produced in standard oximation reactions. Column chromatography is a common laboratory technique for separating such isomers. researchgate.netrsc.org The choice of the stationary phase and the eluent system is critical for achieving a successful separation. For aromatic aldoximes, silica (B1680970) gel is a frequently used stationary phase, with solvent systems of varying polarity, such as hexane-ethyl acetate (B1210297) mixtures, being employed to elute the isomers at different rates. researchgate.net

A general procedure for the synthesis of aldoximes, which can be adapted for m-chlorobenzaldehyde, involves stirring the aldehyde with hydroxylamine hydrochloride and a base, such as sodium carbonate, in a suitable solvent or even under solvent-free grinding conditions. asianpubs.org The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated by filtration and purified by recrystallization or chromatography.

The following table outlines a general approach for the synthesis and potential for stereocontrol in the formation of (Z)-m-chlorobenzaldehyde oxime.

ReactionReagents and ConditionsExpected OutcomePotential for (Z)-Isomer SelectivityReference
Oximationm-Chlorobenzaldehyde, Hydroxylamine hydrochloride, K₂CO₃, Methanol(Z)- and (E)-m-Chlorobenzaldehyde oximeHigh (Z)-selectivity reported for analogous aldehydes researchgate.net
Isomer SeparationMixture of (E) and (Z)-isomersPure (Z)-m-Chlorobenzaldehyde oximeDependent on chromatographic conditions researchgate.netrsc.org
Oximation (Grinding)m-Chlorobenzaldehyde, Hydroxylamine hydrochloride, Na₂CO₃ (solid state)(Z)- and (E)-m-Chlorobenzaldehyde oximeMethod reported for general oxime synthesis asianpubs.org

Mechanistic Elucidation and Computational Studies

Mechanisms of Oxime Bond Formation

The synthesis of oximes from aldehydes or ketones and hydroxylamine (B1172632) is a fundamental reaction in organic chemistry. researchgate.net The process is a classic example of nucleophilic addition to a carbonyl group followed by an elimination step, resulting in the formation of a C=N double bond. numberanalytics.comnumberanalytics.com

The formation of m-chlorobenzaldehyde oxime begins with the reaction between m-chlorobenzaldehyde and hydroxylamine. This reaction is typically catalyzed by an acid. numberanalytics.com The mechanism involves two primary stages: nucleophilic addition and dehydration.

Initially, the carbonyl oxygen of m-chlorobenzaldehyde is protonated by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic nitrogen atom of hydroxylamine. numberanalytics.comnih.gov The nitrogen of hydroxylamine is a particularly effective nucleophile, partly due to the alpha-effect, where the adjacent oxygen atom's lone pairs enhance its nucleophilicity. ic.ac.uk This attack leads to the formation of a charged tetrahedral intermediate.

Following the nucleophilic attack, a proton is transferred from the newly bonded nitrogen to the oxygen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine. numberanalytics.comyoutube.com The subsequent step is the elimination of a water molecule to form the C=N double bond of the oxime. This dehydration is also acid-catalyzed; the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). nih.govchemtube3d.com The lone pair of electrons on the nitrogen then forms the π-bond of the oxime, expelling the water molecule. youtube.com

Nucleophilic Attack as Rate-Limiting Step: At very low pH (e.g., below pH 3), a significant portion of the hydroxylamine nucleophile becomes protonated (NH₃OH⁺). This protonated form is not nucleophilic, reducing the concentration of the active nucleophile. Under these highly acidic conditions, the initial nucleophilic attack on the carbonyl carbon can become the rate-determining step. nih.gov

Factor Influence on Reaction Rate and Mechanism
pH Determines the rate-limiting step; optimal rate is typically at mildly acidic pH (~4.5). nih.gov
Catalyst Acids (e.g., HCl) protonate the carbonyl, while base catalysts (e.g., pyridine) can facilitate proton transfers. numberanalytics.com
Reactant Concentration The rate is influenced by the concentration of both m-chlorobenzaldehyde and hydroxylamine. numberanalytics.com

The tetrahedral intermediate, or carbinolamine, is a pivotal species in the oxime formation pathway. chemtube3d.com It is the product of the initial nucleophilic addition and the precursor to the final oxime product via dehydration. nih.govyoutube.com

Stereomutation Mechanisms: E/Z Isomerization Pathways

Oximes, including m-chlorobenzaldehyde oxime, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. chemtube3d.com The (Z)-isomer is specifically the focus here. The interconversion between these isomers, known as stereomutation, can occur under certain conditions, most notably in the presence of acid.

The E/Z isomerization of oximes is frequently promoted by acid catalysis. researchgate.netresearchgate.net Several mechanistic pathways have been proposed based on experimental and computational evidence.

One prominent mechanism suggests that isomerization proceeds through the formation of a protonated oxime-water adduct. researchgate.net In this pathway, the protonated oxime is attacked by a water molecule, leading to an intermediate where the carbon-nitrogen bond is a single bond. Rotation around this C-N single bond is energetically favorable, allowing for the interconversion of the stereoisomers. Subsequent elimination of water regenerates the protonated oxime, now potentially in its isomeric form. This pathway is considered more favorable than one that involves the complete formation of a tetrahedral intermediate for isomerization. researchgate.net

An alternative view posits that isomerization and hydrolysis can proceed through a common tetrahedral intermediate. researchgate.net In this model, the reversible formation and breakdown of this intermediate allow for the equilibration between the (E) and (Z) isomers. Strong acids are known to facilitate the isomerization of (E)-oximes to their (Z) counterparts. researchgate.net

The electronic properties of substituents on the aromatic ring significantly influence the reactivity and stereochemistry of benzaldehyde (B42025) oximes. The chloro-substituent in the meta position of "Benzaldehyde, m-chloro-, oxime, (Z)-" is an electron-withdrawing group, which impacts the electron density of the C=N bond and the stability of reaction intermediates.

Studies on various substituted benzaldehyde oximes have shown that electronic effects play a crucial role in their chemical behavior. nih.gov For instance, under photochemical conditions, electron-accepting substituents can favor the formation of nitriles as byproducts. nih.gov

Quantum Chemical and Molecular Modeling Investigations

To provide a quantitative understanding of the structure, energetics, and reactivity of (Z)-m-chlorobenzaldehyde oxime, quantum chemical and molecular modeling studies are indispensable tools. These methods allow for the detailed exploration of reaction mechanisms and conformational preferences.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction mechanisms of organic compounds. nih.govresearchgate.net Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p), are commonly employed to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. bohrium.comnih.gov

For the oxime-nitrone tautomerism of a substituted benzaldehyde oxime, DFT calculations can elucidate the potential energy surface, identifying the transition state for the hydrogen transfer and calculating the associated activation energy. These calculations can compare the energetics of the unimolecular versus the bimolecular pathway, confirming the favorability of the latter. rsc.org The calculated energy barrier provides insight into the rate of isomerization under different conditions.

Below is a representative data table illustrating the kind of energetic data obtained from DFT calculations for a generic oxime-nitrone isomerization.

SpeciesRelative Energy (kcal/mol)
2 x (Z)-Oxime0.0
Transition State (Bimolecular)15.3
2 x (Z)-Nitrone14.5
Note: These values are for a model system and serve as an illustrative example. rsc.org Actual values for (Z)-m-chlorobenzaldehyde oxime would require specific calculations.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction energetics and mechanisms. Computational models account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. bohrium.com These models represent the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.

The (Z)-isomer of m-chlorobenzaldehyde oxime can exist in various conformations due to the rotation around the C-C and C-N single bonds. Computational conformational analysis, typically performed using DFT methods, helps to identify the most stable conformers and their relative energies. tandfonline.com This is crucial as the geometry of the reactant can influence the accessibility of the transition state and thus the reaction rate.

The analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The results can be visualized in a potential energy scan, which plots the energy as a function of the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy barriers between them. For substituted benzaldehyde derivatives, the orientation of the substituted phenyl ring with respect to the oxime moiety is a key conformational feature. mdpi.com

Below is a hypothetical data table representing the relative energies of different conformers of a substituted benzaldehyde oxime.

ConformerDihedral Angle (Ar-C-N-O)Relative Energy (kcal/mol)
10° (syn-periplanar)0.0
2180° (anti-periplanar)1.2
390°4.5
Note: These values are hypothetical and for illustrative purposes. Specific calculations are needed for (Z)-m-chlorobenzaldehyde oxime.

Reactivity Profiles and Transformational Chemistry

The chemical behavior of (Z)-m-chlorobenzaldehyde oxime is primarily defined by the versatile reactivity of its oxime functional group, alongside potential transformations at the benzylic carbon and the substituted aromatic ring. These reactions are foundational to its utility in synthetic organic chemistry.

Spectroscopic and Structural Characterization in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z/E Isomer Discrimination

NMR spectroscopy is a cornerstone technique for differentiating between the geometric isomers of oximes. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are highly sensitive to their spatial environment, which differs significantly between the Z and E configurations due to the anisotropic effects of the hydroxyl group and the aromatic ring.

In ¹H NMR spectroscopy, the chemical shift of the azomethine proton (-CH=N) is particularly diagnostic for stereochemical assignment. In the (Z)-isomer, the hydroxyl group (-OH) of the oxime is on the same side of the C=N double bond as the azomethine proton. In contrast, for the (E)-isomer, the -OH group and the aromatic ring are on the same side. This geometric difference leads to distinct shielding and deshielding effects on the protons.

For the related (E)-isomer of m-chlorobenzaldehyde oxime, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons in the range of δ 7.30-7.58 ppm and a singlet for the azomethine proton at approximately δ 8.11 ppm. rsc.org

While specific experimental data for the pure (Z)-isomer is not as commonly reported, established principles allow for a confident prediction of its spectral features. Generally, the azomethine proton of a (Z)-aldoxime is shielded (shifted to a higher field or lower ppm value) compared to its (E) counterpart. Conversely, the aromatic protons, especially the ortho protons, in a (Z)-isomer experience a deshielding effect from the nearby hydroxyl group, causing them to resonate at a lower field (higher ppm value). For instance, in the related compound (Z)-4-chlorobenzaldehyde oxime, the azomethine proton appears at δ 8.10 ppm.

A comparative analysis is key for discrimination:

Azomethine Proton (-CH=N): Expected to be at a slightly higher field (lower δ value) in the (Z)-isomer compared to the (E)-isomer.

Oxime Proton (-OH): The chemical shift of this proton is variable and concentration-dependent, but it can show differences between isomers.

Aromatic Protons: The proximity of the -OH group in the (Z)-isomer can cause a downfield shift of the ortho-protons of the m-chlorophenyl ring.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Aldoxime Isomers

Proton (E)-3-chlorobenzaldehyde oxime rsc.org Expected for (Z)-3-chlorobenzaldehyde oxime
Aromatic 7.30-7.58 (m) Shifted relative to E-isomer
Azomethine (-CH=N) 8.11 (s) < 8.11
Oxime (-OH) Variable (s) Variable (s)

Note: Data for the (E)-isomer is in CDCl₃. Expected shifts for the (Z)-isomer are based on general trends in oxime stereochemistry.

¹³C NMR spectroscopy provides complementary data for isomer assignment. The chemical shift of the azomethine carbon (-C H=N) is particularly sensitive to the Z/E configuration. The electronic environment of this carbon is directly influenced by the orientation of the hydroxyl group.

For (E)-m-chlorobenzaldehyde oxime, the azomethine carbon resonates at approximately δ 149.4 ppm. rsc.org The signals for the aromatic carbons appear between δ 125 and 135 ppm. rsc.org In general, the azomethine carbon in (Z)-aldoximes is shielded (appears at a higher field/lower ppm) relative to the corresponding (E)-isomer due to the gamma-gauche effect of the hydroxyl oxygen.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for m-Chlorobenzaldehyde Oxime Isomers

Carbon (E)-3-chlorobenzaldehyde oxime rsc.org Expected for (Z)-3-chlorobenzaldehyde oxime
Azomethine (-CH=N) 149.4 < 149.4
Aromatic C1 (ipso to C=N) ~134 Shifted relative to E-isomer
Aromatic C3 (ipso to Cl) ~135 Shifted relative to E-isomer
Other Aromatic 125, 127, 130 Shifted relative to E-isomer

Note: Data for the (E)-isomer is in CDCl₃. Expected shifts for the (Z)-isomer are based on established stereochemical effects.

X-ray Crystallography for Absolute Stereochemical Determination

While NMR provides powerful evidence for stereochemical assignment in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of molecular structure in the solid state. This technique maps the electron density of a crystalline sample to determine the precise spatial arrangement of atoms, bond lengths, and bond angles, thereby providing absolute confirmation of the (Z)- or (E)- configuration.

For oximes, X-ray crystallography can unequivocally establish the geometric relationship between the substituents around the C=N double bond. Although a specific crystal structure for Benzaldehyde (B42025), m-chloro-, oxime, (Z)- is not detailed in readily available literature, the technique has been used to confirm the structure of many related oxime isomers. The analysis would reveal the syn-periplanar arrangement of the m-chlorophenyl group and the hydroxyl group relative to the C=N bond, which is the defining characteristic of the (Z)-isomer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Identification

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of a compound. For Benzaldehyde, m-chloro-, oxime, (Z)-, both standard MS and High-Resolution Mass Spectrometry (HRMS) are used for its identification and to monitor its formation in chemical reactions.

The electron ionization (EI) mass spectrum of the compound shows a molecular ion peak [M]⁺ that confirms its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a characteristic isotopic cluster.

Molecular Ion [M]⁺: m/z 155 (for ³⁵Cl) and m/z 157 (for ³⁷Cl)

Molecular Weight: 155.58 g/mol nih.gov

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of (Z)-m-chlorobenzaldehyde oxime (C₇H₆³⁵ClNO) is 155.0138 Da. nih.gov Measuring a mass this accurately distinguishes the compound from other potential molecules with the same nominal mass.

Fragmentation patterns also provide structural information. Key peaks in the GC-MS data for the (Z)-isomer are observed at m/z 137 and 139, corresponding to the loss of water ([M-H₂O]⁺). nih.gov

Table 3: Mass Spectrometry Data for (Z)-m-Chlorobenzaldehyde Oxime

Parameter Value Source
Molecular Formula C₇H₆ClNO nih.gov
Molecular Weight 155.58 g/mol nih.gov
Exact Mass (C₇H₆³⁵ClNO) 155.0138 Da nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For (Z)-m-chlorobenzaldehyde oxime, the IR spectrum is characterized by several key absorption bands that confirm its structure. While the IR spectra of Z and E isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.

The most characteristic vibrations for an oxime are the O-H stretch of the hydroxyl group and the C=N stretch of the imine group.

O-H Stretch: A broad band is typically observed in the region of 3100-3600 cm⁻¹ due to hydrogen bonding. For oximes, this peak is often seen around 3300-3400 cm⁻¹. researchgate.net

C-H Stretch (aromatic): Signals appear just above 3000 cm⁻¹.

C=N Stretch: This absorption is found in the 1620-1680 cm⁻¹ region. It is a key indicator of the oxime functional group. researchgate.net

C=C Stretch (aromatic): Multiple sharp bands are present between 1450 and 1600 cm⁻¹.

C-Cl Stretch: A strong band is expected in the 600-800 cm⁻¹ region.

For comparison, the IR spectrum of the (E)-isomer shows prominent peaks at 3303 cm⁻¹ (O-H), 1566 cm⁻¹ (likely C=N/C=C), and multiple bands in the fingerprint region, including a strong absorption at 781 cm⁻¹ characteristic of meta-disubstitution. rsc.org The spectrum of the (Z)-isomer is expected to show these same characteristic functional group absorptions.

Table 4: Characteristic Infrared Absorption Bands for Oximes

Functional Group Typical Wavenumber (cm⁻¹) Expected for (Z)-m-Chlorobenzaldehyde Oxime
O-H stretch (hydroxyl) 3100 - 3600 (broad) Present
C-H stretch (aromatic) 3000 - 3100 Present
C=N stretch (oxime) 1620 - 1680 Present
C=C stretch (aromatic) 1450 - 1600 Present

Advanced Research Prospects in Z M Chlorobenzaldehyde Oxime Chemistry

Innovations in Stereocontrolled Synthesis and Catalyst Design

The synthesis of aldoximes often yields a mixture of (E) and (Z) isomers. Achieving stereocontrol to selectively produce the (Z)-isomer is a significant area of research. Traditional methods may not provide high selectivity, necessitating the development of innovative catalytic systems and reaction conditions.

Recent methodologies have demonstrated that stereoselectivity can be influenced by the choice of catalyst and base. For instance, a practical solution-based method for preparing Z-oximes involves the reaction of the parent aldehyde with hydroxylamine (B1172632) hydrochloride in methanol (B129727), using potassium carbonate as the base. This approach is advantageous over solvent-free methods for larger-scale industrial applications. researchgate.net Research has shown that K2CO3 can be highly effective in catalyzing the stereoselective conversion of aldehydes to their corresponding (Z)-oximes. thieme-connect.comresearchgate.net Another approach involves visible-light-mediated energy transfer, which provides a mild and general method to isomerize the more common (E)-isomers to the desired (Z)-isomers. organic-chemistry.org

The design of novel catalysts is central to advancing oxime synthesis. While traditional acid or base catalysis is common, modern research focuses on more sophisticated systems that offer higher efficiency and selectivity. researchgate.net

Organocatalysts : Aniline and its derivatives have been used to catalyze oxime formation by forming an activated imine intermediate. nih.gov More advanced scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been shown to provide rate enhancements up to 7-fold greater than classic aniline catalysis in aqueous solutions at neutral pH. nih.govacs.org

Heterogeneous Catalysts : Solid catalysts offer advantages in terms of reusability and process simplification. Catalysts like zinc oxide (ZnO), copper sulfate (CuSO4), and solid superacids such as sulfated titania (TiO2/SO42-) have been employed for oximation, sometimes under solvent-free conditions. researchgate.netnih.gov These catalysts are crucial for developing more sustainable synthetic processes. nih.gov

Table 1: Comparison of Catalytic Systems for Oxime Synthesis
Catalyst TypeExample CatalystKey Research FindingPrimary Application
Simple BasePotassium Carbonate (K2CO3)Promotes high stereoselectivity for (Z)-oximes in methanol. researchgate.netthieme-connect.comStereocontrolled Synthesis
Organocatalyst2-(Aminomethyl)benzimidazoleOffers up to 7-fold rate enhancement over aniline at neutral pH. nih.govacs.orgKinetic Enhancement
HeterogeneousTiO2/SO42-Enables efficient, solvent-free synthesis of aromatic oximes. nih.govGreen Chemistry
PhotocatalystVisible-Light Energy TransferAllows for mild isomerization from (E) to (Z) isomers. organic-chemistry.orgStereoisomer Interconversion

Exploration of Novel Mechanistic Pathways and Reaction Scope

The formation of an oxime from an aldehyde and hydroxylamine proceeds through a well-established two-stage mechanism: nucleophilic addition to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the C=N double bond. nih.gov The rate-determining step is typically the acid-catalyzed dehydration of the intermediate. acs.org The reaction is fastest at a pH of approximately 4.5, which balances the need for acid catalysis with the prevention of non-nucleophilic protonated hydroxylamine formation. nih.gov

Beyond its formation, (Z)-m-chlorobenzaldehyde oxime can participate in a variety of subsequent transformations, defining its reaction scope.

Beckmann Rearrangement : This classic reaction converts aldoximes into primary amides or, more commonly, nitriles through dehydration. masterorganicchemistry.comwikipedia.org This transformation is typically promoted by acid or reagents like acetic anhydride that convert the hydroxyl group into a good leaving group. masterorganicchemistry.com The reaction proceeds via an alkyl or hydride shift to an electron-deficient nitrogen atom. masterorganicchemistry.comorganic-chemistry.org

Reduction to Amines and Hydroxylamines : The C=N bond of the oxime can be hydrogenated to form primary amines or, under controlled conditions, hydroxylamines. mdpi.comencyclopedia.pub This transformation is a key step in synthesizing biologically active compounds and often employs heterogeneous catalysts. mdpi.comresearchgate.net

Cyclization Reactions : Oxime radicals can undergo intramolecular cyclization to form heterocyclic structures like isoxazolines or cyclic nitrones, providing pathways to complex molecular architectures. beilstein-journals.org

Synergistic Approaches: Combining Computational and Experimental Methodologies

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work has become indispensable for studying complex chemical systems like (Z)-m-chlorobenzaldehyde oxime. This synergy provides deeper insights into molecular structure, stability, and reactivity.

A primary application is the definitive assignment of (E) and (Z) stereochemistry. While experimental techniques like Nuclear Magnetic Resonance (NMR) can show subtle differences between isomers, DFT calculations of NMR chemical shifts can provide powerful confirmation of geometric assignments. nih.gov Computational methods can accurately predict internuclear distances, which can then be correlated with experimental data from 2D NMR techniques like NOESY to confirm the spatial arrangement of atoms. nih.gov

Furthermore, computational studies can illuminate reaction mechanisms and predict the stability of intermediates and transition states. DFT calculations have been used to analyze the energetics of oxime formation, including the role of catalysts like aniline and the effect of solvent molecules in assisting proton transfer steps. researchgate.net Such studies can also predict the relative energies of different isomers and conformers, explaining why one might be favored thermodynamically over another. nih.govbiointerfaceresearch.com For instance, calculations can reveal that while a (Z)-isomer might be capable of forming an intramolecular hydrogen bond, the formation of multiple, more energetically favorable intermolecular hydrogen bonds in the (E)-isomer can lead to its preferential crystallization. nih.gov

Sustainable and Green Chemistry Applications

The principles of green chemistry—minimizing waste, reducing the use of hazardous substances, and improving energy efficiency—are increasingly guiding synthetic strategies. The synthesis of (Z)-m-chlorobenzaldehyde oxime is an area where these principles can be effectively applied.

Several innovative approaches align with green chemistry goals:

Solvent-Free Synthesis : A significant advancement is the use of solvent-free conditions, often employing grindstone chemistry. nih.gov This method involves grinding the solid reactants (m-chlorobenzaldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate) together, which reduces waste and can lead to faster reactions and higher yields.

Use of Water as a Solvent : Water is an ideal green solvent. Efficient oximation has been achieved by reacting aldehydes with hydroxylamine hydrochloride in water, sometimes using natural acids or mineral water, which can provide catalytic salts. ijprajournal.comias.ac.in

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and minimizing energy consumption compared to conventional heating. mdpi.com

Reusable Catalysts : The use of heterogeneous catalysts like Bi2O3 or TiO2/SO42- is a cornerstone of green process design. nih.gov These solid catalysts can be easily recovered and reused, making the process more economical and sustainable.

Table 2: Green Chemistry Approaches for Oxime Synthesis
ApproachDescriptionKey Green AdvantageReference
Grindstone ChemistrySolid reactants are ground together in a mortar and pestle without solvent.Eliminates solvent waste, reduces reaction time. nih.gov
Aqueous SynthesisUsing water as the reaction medium.Utilizes a non-toxic, abundant, and environmentally benign solvent. ias.ac.innih.gov
Microwave IrradiationApplication of microwave energy to accelerate the reaction.Reduces energy consumption and reaction times significantly. mdpi.com
Heterogeneous CatalysisEmploying a solid, recoverable catalyst such as Bi2O3.Allows for catalyst reuse, minimizing waste and cost.

Q & A

Q. How can pressure-dependent thermodynamic data (e.g., critical pressure) guide lab-scale handling of this compound?

  • Answer : Critical pressure (pc) and boiling point (tb) data from and inform safe distillation thresholds. For example, reduced-pressure distillation (tbrp) minimizes thermal degradation. Equations of state (e.g., Peng-Robinson) model phase behavior under varying pressures .

Data Contradiction Analysis

  • Example : Conflicting logP values from McGowan () vs. Crippen () methods highlight the need for experimental validation via shake-flask assays or HPLC. Cross-reference with NIST’s solubility data () to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.